
3-(Dimethylamino)-1,1-di(thiophen-2-yl)butan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Dimethylamino-1,1-di-2-thienyl-1-butanol is a chemical compound known for its unique structure and properties It is characterized by the presence of two thienyl groups attached to a butanol backbone, with a dimethylamino group at the first carbon position
Méthodes De Préparation
The synthesis of 3-Dimethylamino-1,1-di-2-thienyl-1-butanol typically involves multi-step organic reactions. One common synthetic route includes the reaction of 2-thiophenecarboxaldehyde with dimethylamine and a suitable reducing agent to form the intermediate, which is then subjected to further reactions to yield the final product. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Analyse Des Réactions Chimiques
3-Dimethylamino-1,1-di-2-thienyl-1-butanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-Dimethylamino-1,1-di-2-thienyl-1-butanol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mécanisme D'action
The mechanism of action of 3-Dimethylamino-1,1-di-2-thienyl-1-butanol involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the thienyl groups contribute to the compound’s overall stability and reactivity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
3-Dimethylamino-1,1-di-2-thienyl-1-butanol can be compared with similar compounds such as:
3-Dimethylamino-1,1-di-2-thienyl-1-butene: This compound has a similar structure but differs in the presence of a double bond.
3-Dimethylamino-1,1-di-2-thienyl-1-propanol: This compound has a shorter carbon chain, which affects its reactivity and applications. The uniqueness of 3-Dimethylamino-1,1-di-2-thienyl-1-butanol lies in its specific combination of functional groups and the resulting chemical properties.
Propriétés
Numéro CAS |
6293-00-1 |
|---|---|
Formule moléculaire |
C14H19NOS2 |
Poids moléculaire |
281.4 g/mol |
Nom IUPAC |
3-(dimethylamino)-1,1-dithiophen-2-ylbutan-1-ol |
InChI |
InChI=1S/C14H19NOS2/c1-11(15(2)3)10-14(16,12-6-4-8-17-12)13-7-5-9-18-13/h4-9,11,16H,10H2,1-3H3 |
Clé InChI |
KUYLKQQSZDJZSA-UHFFFAOYSA-N |
SMILES canonique |
CC(CC(C1=CC=CS1)(C2=CC=CS2)O)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Phosphonic acid, [[[2-[methyl(methylsulfonyl)amino]-2-oxoethyl]amino]methyl]-](/img/structure/B13414981.png)

![(S)-[1-[[Cyclohexyl[(cyclohexylamino)carbonyl]amino]carbonyl]-2-methylpropyl]carbamic Acid Phenylmethyl Ester](/img/structure/B13415001.png)
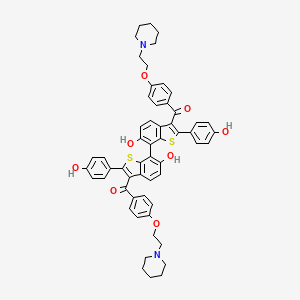
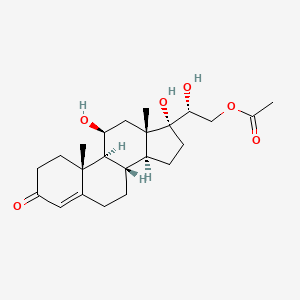

![1,2,2a,3,4,4a,7a,7b-Octahydro-5H-cyclopent[cd]inden-5-one](/img/structure/B13415028.png)
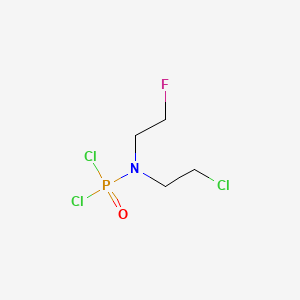
![Cadmium, [carbonato(2-)-|EO]-](/img/structure/B13415038.png)
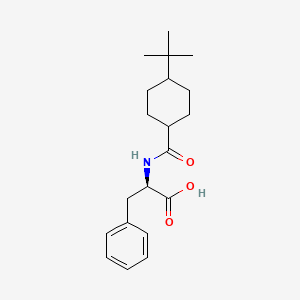
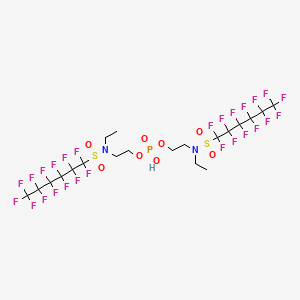
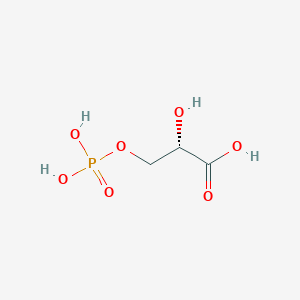

![tetrasodium;(3E)-5-amino-3-[[4-[4-[(2Z)-2-(8-amino-1-oxo-3,6-disulfonatonaphthalen-2-ylidene)hydrazinyl]phenyl]phenyl]hydrazinylidene]-4-oxonaphthalene-2,7-disulfonate](/img/structure/B13415051.png)
